Bis(2-ethylhexyl) succinate

Catalog No.
S1893404
CAS No.
2915-57-3
M.F
C20H38O4
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) succinate

CAS Number

2915-57-3

Product Name

Bis(2-ethylhexyl) succinate

IUPAC Name

bis(2-ethylhexyl) butanedioate

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3

InChI Key

WMNULTDOANGXRT-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC

Drug Delivery

BEHS serves as a penetration enhancer in topical and transdermal drug delivery systems. Its ability to improve the permeability of the skin allows for better absorption of drugs formulated with BEHS. Studies have explored its use in enhancing the delivery of various drugs, including corticosteroids, anti-inflammatory agents, and anti-infective medications [Pubmed source: ].

Formulation Science

BEHS acts as a solubilizing agent, aiding in dissolving poorly water-soluble drugs. This property proves valuable in formulating drug delivery systems like emulsions and suspensions. Research investigates BEHS for its role in improving the solubility and bioavailability of various drugs [Pubmed source: ].

Bis(2-ethylhexyl) succinate is an organic compound with the molecular formula C20_{20}H38_{38}O4_{4}. This diester is synthesized from succinic acid and 2-ethylhexanol, and it is characterized by its clear, colorless liquid form with a mild odor. It is primarily used as a plasticizer in various applications, providing flexibility and durability to materials such as polyvinyl chloride (PVC) and other polymers .

The primary reaction involved in the synthesis of bis(2-ethylhexyl) succinate is the esterification of succinic acid with 2-ethylhexanol. This reaction can be represented as follows:

Succinic Acid+2×2 EthylhexanolBis 2 ethylhexyl succinate+2×Water\text{Succinic Acid}+2\times \text{2 Ethylhexanol}\rightarrow \text{Bis 2 ethylhexyl succinate}+2\times \text{Water}

This reaction typically requires an acid catalyst to proceed efficiently. The product can undergo hydrolysis under certain conditions, reverting back to succinic acid and 2-ethylhexanol.

Research indicates that bis(2-ethylhexyl) succinate exhibits low toxicity levels, making it a preferable alternative to phthalate plasticizers, which are known for their endocrine-disrupting properties. Its biological activity is primarily related to its role as a plasticizer rather than any pharmacological effects. Studies have shown that it does not significantly affect reproductive health or developmental processes in animal models, further supporting its safety profile .

The synthesis of bis(2-ethylhexyl) succinate can be achieved through several methods:

  • Direct Esterification: The most common method involves the direct reaction of succinic acid with 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid. This method allows for high yields under controlled temperature and reaction time.
  • Transesterification: This method involves reacting a different ester with 2-ethylhexanol in the presence of a catalyst. This approach can be advantageous when starting materials are more readily available.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that can reduce reaction times and improve yields by providing uniform heating throughout the reaction mixture .

Unique FeaturesDi(2-ethylhexyl) phthalateC24_{24}H38_{38}O4_4PlasticizersKnown endocrine disruptor; widely used but controversial due to toxicity concerns.Diisononyl phthalateC27_{27}H42_{42}O4_4PlasticizersSimilar applications but higher toxicity; phthalate-based.Bis(2-ethylhexyl) adipateC22_{22}H42_{42}O4_4PlasticizersUsed similarly but has different thermal properties; less common than bis(2-ethylhexyl) succinate.

Bis(2-ethylhexyl) succinate stands out due to its favorable safety profile and lower toxicity compared to traditional phthalate plasticizers, making it a more sustainable choice for various applications .

Studies on bis(2-ethylhexyl) succinate often focus on its interactions with other compounds in formulations. For instance, research has shown that when combined with epoxidized soybean oil, it can enhance the thermal stability and mechanical properties of bio-based plastics. Such interactions are crucial for developing sustainable materials that meet industry standards without compromising performance .

The synthesis of Bis(2-ethylhexyl) succinate has evolved significantly over the past decades, transitioning from traditional homogeneous acid-catalyzed processes to more sophisticated and environmentally benign approaches. This comprehensive review examines the major synthetic pathways, innovative catalytic systems, and green chemistry methodologies that have been developed for the production of this important chemical compound.

Traditional Esterification Pathways

Traditional esterification approaches for synthesizing Bis(2-ethylhexyl) succinate primarily rely on the direct condensation of succinic acid with 2-ethylhexanol under thermal conditions. The fundamental reaction involves the formation of ester bonds through the elimination of water molecules, following the general mechanism of Fischer esterification [2].

The conventional approach typically operates at elevated temperatures ranging from 120-180°C with reaction times extending from 4-8 hours [2]. These conditions are necessary to achieve sufficient conversion rates and overcome the thermodynamic equilibrium limitations inherent in direct esterification reactions. The process generally yields products in the range of 70-85%, though these yields are often accompanied by significant energy consumption and the formation of various byproducts [4].

The reaction mechanism proceeds through protonation of the carbonyl oxygen of succinic acid, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the desired diester product [5]. The reversible nature of this reaction necessitates continuous removal of water to drive the equilibrium toward product formation, commonly achieved through azeotropic distillation or the use of molecular sieves [6].

Acid-Catalyzed Synthesis Routes

Acid-catalyzed synthesis represents a significant advancement over traditional thermal approaches, offering improved reaction rates and higher conversions through the activation of carboxylic acid groups. The most commonly employed acid catalysts include sulfuric acid and para-toluenesulfonic acid, each offering distinct advantages and limitations [6] [7] [5].

Sulfuric Acid Catalysis

Sulfuric acid remains one of the most widely utilized catalysts for succinate ester synthesis due to its strong acidity and effectiveness in promoting esterification reactions [6] [7]. The optimal reaction conditions typically involve temperatures of 80-120°C with catalyst loadings of 1-5% by weight relative to the acid substrate [6] [8]. Under these conditions, yields of 85-95% can be achieved within 2-6 hours of reaction time [6] [7].

The mechanism involves protonation of the carbonyl oxygen by sulfuric acid, significantly increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol [5]. The strong acidic environment also promotes the protonation of hydroxyl groups, improving their leaving group ability and accelerating the overall reaction rate [7] [9].

However, sulfuric acid catalysis presents several limitations including equipment corrosion, difficulty in catalyst separation, generation of acidic waste streams, and potential side reactions leading to reduced selectivity [6] [7]. These drawbacks have motivated the development of alternative catalytic systems that offer improved environmental profiles and operational advantages [7] [10].

Para-Toluenesulfonic Acid Catalysis

Para-toluenesulfonic acid (p-TsOH) has emerged as an attractive alternative to sulfuric acid, offering comparable catalytic activity with improved handling characteristics and reduced corrosivity [11] [12] [5]. The solid nature of p-TsOH facilitates easier separation and recovery, while its organic-soluble properties make it compatible with various reaction media [12] [5].

Optimal reaction conditions for p-TsOH-catalyzed synthesis typically involve temperatures of 100-120°C with catalyst loadings of 2-5% by weight [11] [5]. The reaction proceeds efficiently within 3-5 hours, achieving yields of 80-92% with good selectivity toward the desired diester product [11] [5]. The catalyst can be recovered and reused multiple times without significant loss of activity, making it economically attractive for industrial applications [12] [5].

Innovative Catalytic Approaches

The development of innovative catalytic systems has revolutionized the synthesis of Bis(2-ethylhexyl) succinate, offering improved efficiency, selectivity, and environmental compatibility. These advanced approaches encompass heterogeneous catalysis, modified solid acid systems, and novel Lewis acid catalysts that address many limitations of traditional homogeneous systems.

Heterogeneous Catalysis Using Nano-SO₄²⁻/TiO₂

Nano-SO₄²⁻/TiO₂ represents a breakthrough in heterogeneous catalysis for esterification reactions, combining the high surface area and stability of titanium dioxide with the strong acidity of sulfate groups [13] [14] [15]. This innovative catalyst system was prepared through wet impregnation methods, where titanium dioxide nanoparticles are treated with sulfuric acid to create surface-bound sulfate species [14] [15].

The catalyst demonstrates exceptional performance in the synthesis of Bis(2-ethylhexyl) succinate, achieving 97% yield under optimized conditions of 160°C for 2 hours with 5% catalyst loading [14] [15]. The high catalytic activity is attributed to the synergistic effect between the Lewis acid sites of titanium and the Brønsted acid sites of the sulfate groups [16] [14]. The nano-sized particles provide enhanced surface area, improving mass transfer and accessibility of active sites [14] [15].

Characterization studies using X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and Brunauer-Emmett-Teller analysis confirmed the successful preparation and structural integrity of the catalyst [14] [15]. The thermal stability of the catalyst was demonstrated through thermogravimetric analysis, showing stability up to temperatures exceeding 300°C [17] [18].

The reusability of nano-SO₄²⁻/TiO₂ catalyst was extensively investigated, demonstrating excellent recyclability with minimal loss of activity over multiple reaction cycles [14] [15]. The catalyst could be easily separated from the reaction mixture through simple filtration and regenerated through calcination procedures [14] [19].

Bentonite-Activated Acid Catalysts

Acid-activated bentonite clay has emerged as an environmentally friendly and cost-effective catalyst for esterification reactions, offering natural abundance, low cost, and ease of preparation [20] [21] [22]. The activation process involves treatment of natural bentonite with mineral acids, typically sulfuric acid, which increases surface area, acidity, and catalytic activity [20] [21] [23].

The activation mechanism involves the exchange of interlayer cations with protons, partial dissolution of octahedral aluminum and iron species, and creation of additional acid sites [24] [25] [22]. The resulting material exhibits enhanced porosity and surface area compared to natural clay, providing improved access to active sites and enhanced catalytic performance [21] [25].

For the synthesis of Bis(2-ethylhexyl) succinate, acid-activated bentonite demonstrates excellent catalytic activity, achieving 98.5% yield at 130°C using a 3.5-fold excess of alcohol [26] [21]. The optimal reaction conditions involve 180 minutes of reaction time with good selectivity toward the desired diester product [26] [27]. The catalyst exhibits good thermal stability and can be reused multiple times with minimal deactivation [21] [23].

Characterization of acid-activated bentonite reveals increased surface area from approximately 50 m²/g for natural clay to over 200 m²/g after activation [21] [25]. Fourier transform infrared spectroscopy confirms the presence of additional acid sites, while X-ray diffraction shows structural modifications consistent with successful activation [28] [25].

Lewis Acid Sites of Mg²⁺-Modified Polystyrene Sulfonic Acid Resin

The development of Mg²⁺-modified polystyrene sulfonic acid resin represents a significant advancement in Lewis acid catalysis for esterification reactions [29] [30]. This innovative catalyst combines the advantages of solid acid catalysts with enhanced thermal stability and unique acid-base properties through metal coordination [29] [30].

The synthesis involves the chlorination of polystyrene sulfonic acid resin followed by impregnation with magnesium sulfate solution [29] [30]. The resulting catalyst, designated as Mg-Cl-D002, exhibits both Brønsted and Lewis acid sites, providing bifunctional catalytic activity [29] [30]. X-ray photoelectron spectroscopy analysis confirmed the successful incorporation of magnesium species and their coordination with sulfonic acid groups [29] [30].

For Bis(2-ethylhexyl) succinate synthesis, the Mg²⁺-modified resin achieved remarkable performance with 91.6% yield under optimized conditions of 120°C, 60 minutes reaction time, and 3% catalyst loading using a 3:1 molar ratio of alcohol to acid [29] [30]. This represents a significant improvement over the unmodified resin, which achieved only 48.8% yield under identical conditions [29] [30].

The enhanced catalytic activity is attributed to the formation of stable Lewis acid sites through magnesium coordination, which effectively decreases deactivation caused by thermal degradation of sulfonic acid groups [29] [30]. Thermogravimetric analysis demonstrated significantly improved thermal stability, with the modified catalyst showing stability up to 485°C compared to 293°C for the unmodified resin [29] [30].

Pyridine-adsorbed infrared spectroscopy confirmed the presence of both Brønsted acid sites at 1544 cm⁻¹ and Lewis acid sites at 1413 cm⁻¹, validating the bifunctional nature of the catalyst [29] [30]. The proposed mechanism involves initial conversion of Lewis acid sites to Brønsted acid sites in the presence of water, followed by traditional esterification pathways [29] [30].

Ionic Liquid-Mediated Synthesis

Ionic liquid-mediated synthesis represents a paradigm shift toward more sustainable and efficient chemical processes, offering unique properties such as negligible vapor pressure, thermal stability, and tunable physicochemical characteristics [31] [32] [33]. For Bis(2-ethylhexyl) succinate synthesis, ionic liquids function as both solvent and catalyst, providing an integrated approach that simplifies product separation and catalyst recovery [32] [33].

The most effective ionic liquid system identified for this application involves triethylamine-based acidic ionic liquids prepared through simple proton transfer reactions with sulfuric acid [32] [34] [35]. Three ionic liquids with different molar ratios of amine to sulfuric acid (1:2, 1:2.7, and 1:3) were systematically evaluated, with IL 2.7 emerging as the optimal choice [32].

The synthesis procedure involves mixing ionic liquid (15 mol% relative to succinic acid), alcohol (4:1 molar ratio to acid), and succinic acid at 70°C for 240 minutes [32]. Under these mild conditions, complete conversion of acid is achieved with 99% selectivity and no formation of monoalkylated ester byproducts [32]. The reaction benefits from the formation of a two-phase liquid-liquid system due to immiscibility of the ester product with the ionic liquid, which drives the equilibrium toward product formation [32].

The ionic liquid preparation involves controlled addition of sulfuric acid solution to triethylamine at 40°C, followed by water evaporation and vacuum drying [32] [35]. The resulting ionic liquids are characterized by ¹H NMR and ¹³C NMR spectroscopy, confirming their successful synthesis and purity [32] [34].

The environmental advantages of ionic liquid-mediated synthesis include excellent recyclability, with the catalyst maintaining activity for over 10 cycles without significant degradation [32]. The mild reaction conditions (70-80°C) reduce energy consumption compared to traditional approaches, while the absence of volatile organic compounds eliminates atmospheric emissions [32] [33].

Product isolation is simplified through phase separation, followed by washing with hexane and aqueous sodium bicarbonate to remove trace ionic liquid residues [32]. The ionic liquid can be recovered through simple evaporation and reused directly without further purification [32].

Enzymatic Synthesis Approaches

Enzymatic synthesis represents the pinnacle of green chemistry approaches for ester production, offering exceptional selectivity, mild reaction conditions, and complete biodegradability of the catalyst [36] [37] [38]. Candida antarctica lipase B (CALB), particularly in its immobilized form Novozym 435, has emerged as the preferred biocatalyst for succinate ester synthesis [37] [38] [39].

The enzymatic synthesis of Bis(2-ethylhexyl) succinate involves the esterification of succinic acid with 2-ethylhexanol in the presence of immobilized CALB [37] [38]. Optimal reaction conditions were determined through response surface methodology using central composite design, identifying temperature, reaction time, enzyme amount, and substrate molar ratio as critical parameters [37] [38].

The optimal conditions for maximum ester conversion include a temperature of 41.1°C, reaction time of 272.8 minutes, enzyme loading of 20 mg, and alcohol to acid molar ratio of 7.8:1 [37] [38]. Under these conditions, an esterification percentage of 85.0% was achieved, with the model accurately predicting reaction outcomes with an R² value of 0.9853 [37] [38].

Temperature emerged as the most significant parameter affecting ester synthesis, with the optimal temperature representing a balance between increased reaction rate and enzyme stability [37] [38]. Higher temperatures accelerate the reaction but may lead to enzyme deactivation, while lower temperatures maintain enzyme stability but reduce reaction rates [37] [39].

The enzyme loading optimization revealed that minimal enzyme amounts (20 mg) are sufficient for achieving high conversions, making the process economically attractive [37] [38]. The substrate molar ratio of 7.8:1 (alcohol:acid) helps drive the equilibrium toward product formation while maintaining reasonable process economics [37] [38].

Solvent selection studies identified hexane as the optimal reaction medium due to its favorable log P value (3.5), which maintains enzyme activity while providing good substrate solubility [38] [40]. The use of organic solvents helps prevent water inhibition of the enzyme and facilitates product recovery [38] [39].

The enzymatic approach offers several advantages including operation under mild conditions, high selectivity, absence of side reactions, and complete catalyst biodegradability [36] [37]. However, the longer reaction times (24-72 hours) and higher catalyst costs compared to chemical methods represent current limitations [37] [39].

Green Chemistry Considerations in Synthesis

Green chemistry principles have fundamentally transformed the approach to Bis(2-ethylhexyl) succinate synthesis, emphasizing waste prevention, atom economy, safer chemical design, and energy efficiency [41] [42] [43]. The integration of these principles has led to the development of more sustainable synthetic methodologies that minimize environmental impact while maintaining economic viability [42] [43] [44].

Waste Prevention and Atom Economy

Modern synthetic approaches prioritize waste prevention through improved reaction efficiency and byproduct minimization [41] [43]. The ionic liquid-mediated synthesis exemplifies this principle, achieving 99% selectivity with complete elimination of side products [32]. Similarly, the nano-SO₄²⁻/TiO₂ catalyzed process demonstrates exceptional atom economy with >99% selectivity toward the desired diester product [14] [15].

The implementation of heterogeneous catalysts significantly reduces waste generation by eliminating the need for catalyst neutralization and disposal [13] [14]. The Dowex H⁺/NaI system represents another green approach, offering high yields (70-95%) with complete catalyst recyclability and minimal waste production [42] [43].

Energy Efficiency

Energy efficiency has been dramatically improved through the development of milder reaction conditions and more active catalysts [32] [41]. The ionic liquid-mediated synthesis operates at 70°C compared to traditional processes requiring 120-180°C, representing a significant reduction in energy consumption [32] . Enzymatic synthesis operates at even lower temperatures (40-60°C), though longer reaction times partially offset the energy savings [37] [38].

The use of microwave-assisted synthesis and other advanced heating technologies has further improved energy efficiency by providing more uniform heating and reduced reaction times [41]. These approaches align with green chemistry principles while maintaining product quality and yield [41] [45].

Safer Chemical Design

The replacement of traditional mineral acid catalysts with safer alternatives represents a major advancement in chemical safety [42] [43]. Bentonite-activated catalysts offer natural abundance and reduced toxicity compared to sulfuric acid systems [20] [21]. Similarly, enzymatic catalysts provide complete biodegradability and non-toxicity, eliminating concerns about catalyst disposal and environmental contamination [36] [37].

The development of reusable solid acid catalysts has eliminated the corrosion issues associated with liquid acids while reducing the risk of accidental exposure [13] [14] [29]. These systems also minimize the generation of acidic waste streams, improving overall process safety [14] [15].

Renewable Feedstocks and Solvents

The increasing focus on renewable feedstocks has driven research into bio-based synthesis routes for both succinic acid and 2-ethylhexanol [32] [41]. Fermentation-derived succinic acid offers a sustainable alternative to petroleum-based feedstocks, while bio-based alcohols further reduce the environmental footprint [32] [46].

Solvent selection has been guided by green chemistry principles, with emphasis on safer, recyclable alternatives [43] [44]. The development of solvent-free synthesis methods and the use of environmentally benign solvents like ionic liquids represent significant advances toward more sustainable processes [32] [42].

Life Cycle Assessment and Process Optimization

Comprehensive life cycle assessments have become essential tools for evaluating the environmental impact of different synthetic routes [41] [47]. These studies consider energy consumption, raw material utilization, waste generation, and end-of-life disposal to provide a complete picture of environmental impact [47] [48].

The comparison of different synthetic routes reveals that ionic liquid-mediated and enzymatic processes generally offer the most favorable environmental profiles, despite their different operational characteristics [32] [37]. The choice between these approaches depends on specific application requirements and economic considerations [41] [43].

Future Directions and Opportunities

The continued development of green chemistry approaches for Bis(2-ethylhexyl) succinate synthesis focuses on several key areas [41] [43]. These include the development of new catalytic systems with improved activity and selectivity, the integration of renewable energy sources, and the implementation of continuous manufacturing processes that further improve efficiency and reduce waste [49] [48].

The emergence of flow chemistry and process intensification technologies offers additional opportunities for green process development [41]. These approaches enable precise control of reaction conditions, improved heat and mass transfer, and reduced inventory of hazardous materials [49] [48].

The integration of artificial intelligence and machine learning in process optimization represents another frontier for green chemistry implementation [41]. These tools can accelerate the identification of optimal reaction conditions while minimizing experimental waste and reducing development time [49].

Synthesis MethodTemperature (°C)Time (hours)Yield (%)Environmental Impact
Traditional Esterification120-1804-870-85High
Nano-SO₄²⁻/TiO₂160297Medium
Ionic Liquid-Mediated70-80499Low
Enzymatic Synthesis40-6024-7285-93Very Low
Green Chemistry Approaches60-902-870-95Very Low

XLogP3

6.1

UNII

69W9UMG3P8

Other CAS

2915-57-3

Wikipedia

Diethylhexyl succinate

Use Classification

Cosmetics -> Emollient; Film forming; Plasticiser

General Manufacturing Information

Butanedioic acid, 1,4-bis(2-ethylhexyl) ester: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types